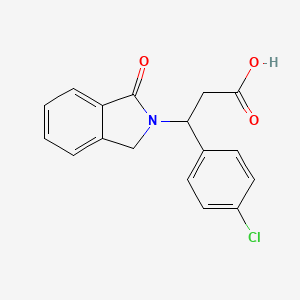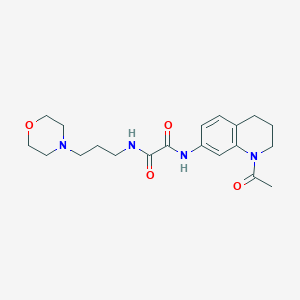
3-(4-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a structurally complex molecule that includes a chlorophenyl group, an isoindole unit, and a propanoic acid moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar chlorophenyl propanoic acids and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related chlorophenyl propanoic acids has been explored in the literature. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid is described as part of a study on potential GABA B receptor antagonists . Although the exact synthesis route for the compound of interest is not provided, similar synthetic strategies could potentially be applied, such as functional group transformations and the introduction of the isoindole unit.
Molecular Structure Analysis
The molecular structure of chlorophenyl propanoic acids can vary significantly. For example, the crystal structure of 2-(4-chlorophenoxy)propionic acid shows that the carboxylic acid group adopts an antiplanar conformation, forming a catemer motif through hydrogen bonding . This information suggests that the this compound could also exhibit specific conformational features and hydrogen bonding patterns that could be elucidated through X-ray crystallography.
Chemical Reactions Analysis
The reactivity of chlorophenyl propanoic acids can be influenced by the presence of substituents. For instance, the inclusion interactions of racemic 2-(chlorophenyl)propanoic acids with hydroxypropyl-β-cyclodextrin were studied, showing that the position of the chlorine substituent affects enantiorecognition . This suggests that the chlorine substituent in the compound of interest may also play a role in its chemical reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl propanoic acids are influenced by their molecular structure. The study of 2-(4-chlorophenoxy)propionic acid revealed significant differences in weaker intermolecular interactions compared to its racemic counterpart . This implies that the physical properties such as solubility, melting point, and boiling point of this compound could be unique and would require experimental determination.
Applications De Recherche Scientifique
Organic Intermediates in Degradation Processes : Sun and Pignatello (1993) investigated organic intermediates in the degradation of similar compounds like 2,4-dichlorophenoxyacetic acid. This research is relevant for understanding the degradation pathways and byproducts of complex organic compounds, including those similar to the chemical Sun & Pignatello, 1993.
Preparation and Structural Characterization : Shuang-hu (2014) focused on the preparation and structural characterization of compounds formed from similar chlorophenyl propanoic acids. This study provides insights into the methodologies for synthesizing and analyzing structures of such compounds Shuang-hu, 2014.
Fluorescence Derivatisation for Biological Assays : Frade et al. (2007) explored the fluorescence derivatisation of amino acids using compounds similar to 3-(4-chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. This has applications in creating fluorescent derivatives useful in biological assays Frade et al., 2007.
Oxidation and Selectivity in Organic Chemistry : Labinger et al. (1993) discussed the selective oxidation of water-soluble organic compounds, providing a framework for understanding the chemical reactions and selectivity of complex organic structures, including chlorophenyl propanoic acids Labinger et al., 1993.
Synthesis and Molecular Structure Analysis : Kumarasinghe et al. (2009) synthesized and analyzed the structure of similar chlorophenyl compounds. This research contributes to our understanding of the synthesis processes and structural analysis of related organic compounds Kumarasinghe et al., 2009.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-7-5-11(6-8-13)15(9-16(20)21)19-10-12-3-1-2-4-14(12)17(19)22/h1-8,15H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWQKGBPZUZCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666704 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2546761.png)

![2-[5-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2546763.png)
![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)



![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]acetamide](/img/structure/B2546776.png)
